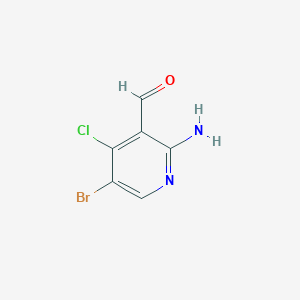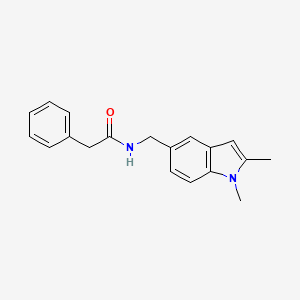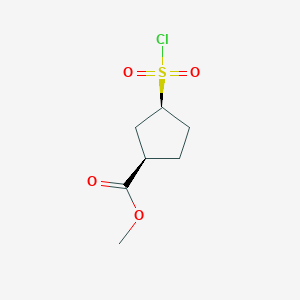![molecular formula C23H16F3NO2 B2702990 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-94-5](/img/structure/B2702990.png)
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, commonly known as TFMQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. TFMQ belongs to the class of quinoline derivatives, which are known for their biological activities, including antiviral, antibacterial, and anticancer properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives are crucial in synthetic chemistry, often serving as intermediates in the synthesis of complex molecules. For instance, the synthesis of 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline demonstrates the versatility of quinoxaline and quinoline moieties in creating compounds with potential applications in materials science and as ligands in catalysis (Patil et al., 2011). These compounds often exhibit high thermal stability and unique electronic properties, making them suitable for advanced material applications.
Optical and Electronic Applications
Quinoline derivatives exhibit interesting optical properties, such as fluorescence and solvatochromism, which are critical in developing new photoluminescent materials. For example, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, showing significant potential in optical properties studies due to their fluorescence and Aggregation-Induced Emission (AIE) characteristics (Rajalakshmi & Palanisami, 2020). These properties are pivotal in designing optical sensors, organic light-emitting diodes (OLEDs), and other photonic devices.
Material Science and Engineering
In material science, quinoline and its derivatives have been explored for their corrosion inhibition properties, making them valuable in protecting metals against corrosion. Computational studies have shown that quinoline derivatives can serve as effective corrosion inhibitors for iron, offering insights into designing better corrosion-resistant materials (Erdoğan et al., 2017).
Biological and Pharmacological Research
While the focus is on excluding drug use, dosage, and side effects, it's worth noting that quinoline derivatives have been investigated for their antimicrobial properties, indicating their broader potential in medicinal chemistry. New quinoline derivatives have been synthesized and evaluated for antimicrobial activity, highlighting the ongoing interest in quinoline compounds in developing new therapeutic agents (Kumar & Kumar, 2021).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO2/c1-28-18-9-11-19(12-10-18)29-22-20(14-16-5-2-3-8-21(16)27-22)15-6-4-7-17(13-15)23(24,25)26/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPXKLICMCAVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

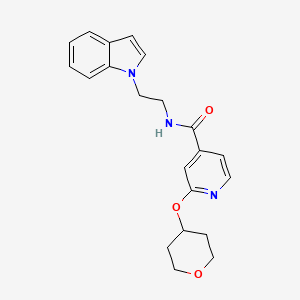
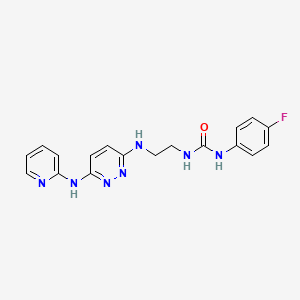
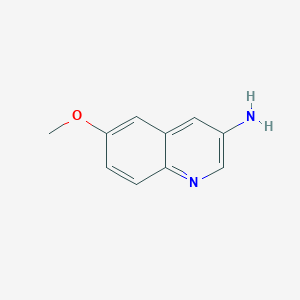
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)
![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)
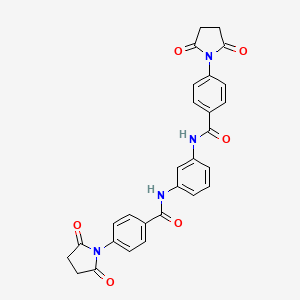
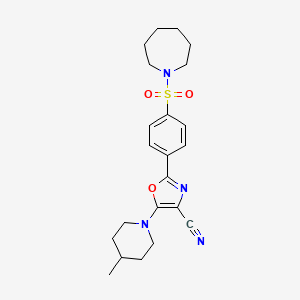
![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)
